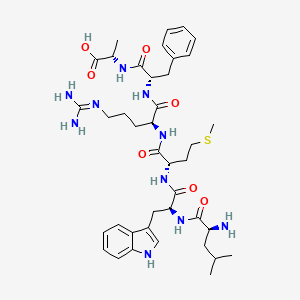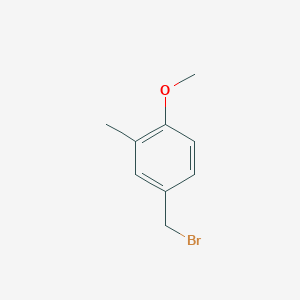
4-(溴甲基)-1-甲氧基-2-甲基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-1-methoxy-2-methylbenzene is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Bromomethyl)-1-methoxy-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-1-methoxy-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光伏材料
4-(溴甲基)-1-甲氧基-2-甲基苯的衍生物,即2-甲氧基-(5,8)-二氢萘基-PCBM(MDN-PCBM),已合成并评估其在聚合物太阳能电池(PSCs)中的性能。作为电子受体,MDN-PCBM表现出比PCBM更好的光伏性能,显示出更高的功率转换效率、开路电压和短路电流。这表明它有潜力成为高性能PSCs的有前途的新受体(Jin et al., 2016)。
荧光材料
该化合物还被用于合成具有潜在应用作为荧光受体的荧光大环化合物。这些受体能够作为高效的多输入OR逻辑门运作,表明它们在开发用于各种应用的新型荧光材料方面具有潜力(Singh & Kumar, 2007)。
有机合成和材料化学
4-(溴甲基)-1-甲氧基-2-甲基苯已被用于选择性的炔基溴醚的自由基环化反应,展示了它在有机合成和材料化学中的实用性。这种反应途径为合成具有潜在应用于各个领域的复杂有机分子打开了新的可能性(Esteves et al., 2007)。
超分子化学
这种化合物已被分析其在晶体结构中由溴原子介导的不同超分子相互作用中的作用。这些发现有助于更深入地了解分子堆积行为和超分子模式,这对于设计具有期望的物理和化学性质的分子材料至关重要(Nestler et al., 2018)。
安全和危害
作用机制
Target of Action
Bromomethyl compounds are generally known to be reactive and can interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Bromomethyl compounds are often used in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the suzuki-miyaura cross-coupling . In such reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds .
Biochemical Pathways
Bromomethyl compounds can potentially interfere with various biochemical pathways due to their reactivity .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure and properties, including its reactivity, polarity, and size .
Result of Action
Given its reactivity, it could potentially cause modifications to biomolecules, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of 4-(Bromomethyl)-1-methoxy-2-methylbenzene .
生化分析
Biochemical Properties
4-(Bromomethyl)-1-methoxy-2-methylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to act as an alkylating agent, which means it can transfer its bromomethyl group to nucleophilic sites on biomolecules. This interaction can modify the structure and function of enzymes and proteins, potentially inhibiting or altering their activity. For example, 4-(Bromomethyl)-1-methoxy-2-methylbenzene can interact with cysteine residues in proteins, leading to the formation of covalent bonds and subsequent changes in protein conformation and function .
Cellular Effects
The effects of 4-(Bromomethyl)-1-methoxy-2-methylbenzene on cells are diverse and depend on the concentration and duration of exposure. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to altered gene expression and cellular metabolism. For instance, 4-(Bromomethyl)-1-methoxy-2-methylbenzene has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .
Molecular Mechanism
At the molecular level, 4-(Bromomethyl)-1-methoxy-2-methylbenzene exerts its effects through covalent modification of biomolecules. The bromomethyl group can react with nucleophilic sites on proteins, such as thiol groups in cysteine residues, leading to the formation of stable covalent bonds. This modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, 4-(Bromomethyl)-1-methoxy-2-methylbenzene can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Bromomethyl)-1-methoxy-2-methylbenzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to 4-(Bromomethyl)-1-methoxy-2-methylbenzene can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of enzyme activity . In in vitro studies, the compound’s effects on cell viability and function can be observed over several days, with higher concentrations leading to more pronounced effects .
Dosage Effects in Animal Models
The effects of 4-(Bromomethyl)-1-methoxy-2-methylbenzene in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. In animal studies, high doses of 4-(Bromomethyl)-1-methoxy-2-methylbenzene have been associated with liver and kidney damage, as well as disruptions in metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxic effects at high doses include oxidative stress, inflammation, and cell death .
Metabolic Pathways
4-(Bromomethyl)-1-methoxy-2-methylbenzene is involved in several metabolic pathways, primarily through its interactions with enzymes involved in detoxification and metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic reactions can affect the overall metabolic flux and alter the levels of various metabolites within the cell. Additionally, 4-(Bromomethyl)-1-methoxy-2-methylbenzene can influence the activity of enzymes involved in antioxidant defense, such as glutathione S-transferase, by modifying their structure and function .
Transport and Distribution
Within cells and tissues, 4-(Bromomethyl)-1-methoxy-2-methylbenzene is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich regions of the cell, such as membranes, due to its hydrophobic nature . Transporters and binding proteins may facilitate its movement across cellular compartments, affecting its localization and concentration within different tissues. The distribution of 4-(Bromomethyl)-1-methoxy-2-methylbenzene can influence its biological activity and the extent of its effects on cellular function .
Subcellular Localization
The subcellular localization of 4-(Bromomethyl)-1-methoxy-2-methylbenzene is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . Post-translational modifications, such as phosphorylation or acetylation, may also play a role in directing the compound to specific subcellular locations. The localization of 4-(Bromomethyl)-1-methoxy-2-methylbenzene can affect its activity and the nature of its interactions with biomolecules .
属性
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAPVXVRGYPASS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565410 |
Source


|
| Record name | 4-(Bromomethyl)-1-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122488-89-5 |
Source


|
| Record name | 4-(Bromomethyl)-1-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


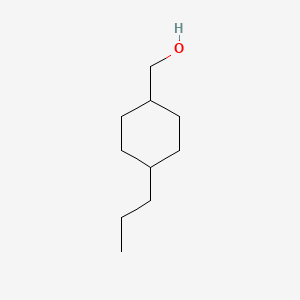
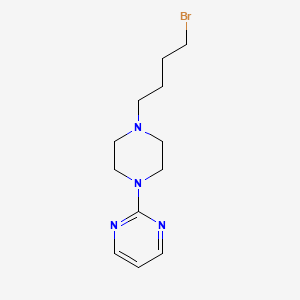
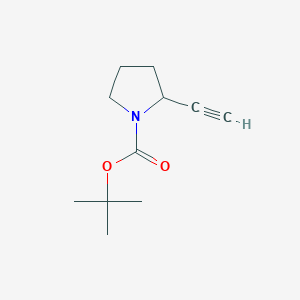
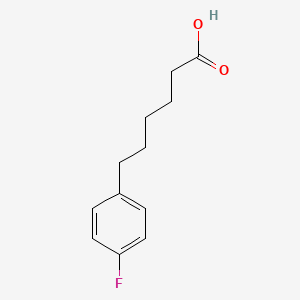
![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)
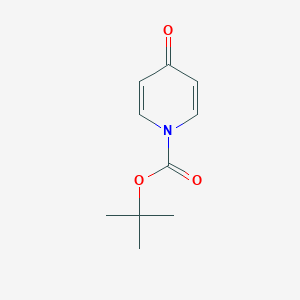
![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)



